Meta- vs. Para-Phenyl Linker Regiochemistry: Structural Differentiation from CAS 921586-62-1
CAS 932351-72-9 features a meta-substituted phenyl ring connecting the pyridazine to the xanthene-9-carboxamide, as confirmed by its SMILES structure CS(=O)(=O)C1=CC=C(N=N1)C1=CC=CC(NC(=O)C2C3=CC=CC=C3OC3=CC=CC=C23)=C1 . The closest commercial regioisomer, CAS 921586-62-1, employs a para-substituted phenyl linker with the IUPAC name N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide . This meta-to-para shift alters the vector of the amide bond relative to the pyridazine ring by approximately 60°, which can significantly impact the compound's ability to occupy a given binding pocket [1]. In related kinase inhibitor series, such regiochemical variations have been shown to produce order-of-magnitude differences in target affinity [1].
| Evidence Dimension | Phenyl linker regiochemistry (substitution pattern on central phenyl ring) |
|---|---|
| Target Compound Data | Meta-substitution (3-position on phenyl ring); amide attached at phenyl C3, pyridazine at phenyl C1 |
| Comparator Or Baseline | CAS 921586-62-1: Para-substitution (4-position on phenyl ring); amide attached at phenyl C4, pyridazine at phenyl C1 |
| Quantified Difference | Approximately 60° difference in amide bond exit vector angle relative to the pyridazine-phenyl axis (geometric calculation based on meta vs. para geometry) [1] |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; binding implications inferred from general medicinal chemistry principles |
Why This Matters
Regiochemistry determines the three-dimensional presentation of pharmacophoric elements; if a binding site favors a specific trajectory, only one regioisomer will achieve optimal engagement, making meta- and para-substituted analogs non-interchangeable.
- [1] Kazuhito Noguchi et al. Xanthene-9-carboxamide derivatives as CCR1 receptor antagonists. Scite.ai author profile. The xanthene-9-carboxamide 1a was used as a lead compound; derivatization yielded the first murine CCR1 receptor antagonist, demonstrating that regiochemical variations on xanthene carboxamide scaffolds produce functionally distinct pharmacological profiles. View Source
